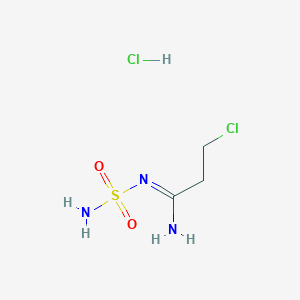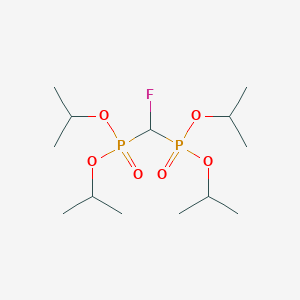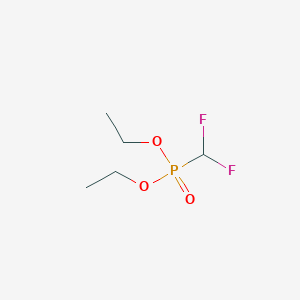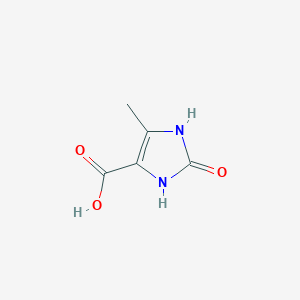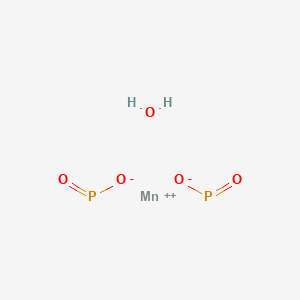
4-Acetylphenyl trifluoromethanesulfonate
Vue d'ensemble
Description
4-Acetylphenyl trifluoromethanesulfonate is a chemical compound that plays a significant role in organic synthesis and material science. Its utility stems from its reactive trifluoromethanesulfonate group, which enables it to act as a key intermediate in various chemical transformations.
Synthesis Analysis
The synthesis of derivatives related to 4-Acetylphenyl trifluoromethanesulfonate involves reactions that utilize trifluoromethanesulfonic acid or its derivatives. For instance, the derivatization of carboxylic acids to their esters using bromophenacyl trifluoromethanesulfonate highlights the utility of triflate esters in enhancing spectrophotometric detection in liquid chromatography (Ingalls et al., 1984). Moreover, the Brønsted Acid-Promoted One-Pot Synthesis of Chrysene Derivatives using trifluoromethanesulfonic acid demonstrates its role in facilitating complex organic reactions (Guo et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of 4-Acetylphenyl trifluoromethanesulfonate and related compounds often involves X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide insights into the electronic and spatial configuration of molecules, which is crucial for understanding their reactivity and properties. For example, the structural analysis of tetrasilanes substituted with trifluoromethanesulfonate groups reveals the coordination geometry and interactions within the molecule, providing a basis for understanding their chemical behavior (Haga et al., 2008).
Chemical Reactions and Properties
4-Acetylphenyl trifluoromethanesulfonate participates in various chemical reactions, leveraging the reactivity of the trifluoromethanesulfonate group. These reactions include esterifications, acylations, and couplings, which are essential in synthesizing complex organic molecules. The use of scandium trifluoromethanesulfonate as a catalyst in acylation reactions exemplifies the compound's role in facilitating efficient and selective transformations (Ishihara et al., 1996).
Applications De Recherche Scientifique
Synthesis of β-Acetamido Ketones : Trifluoromethanesulfonic acid, a related compound, has been used to promote the efficient synthesis of β-acetamido carbonyl compounds, demonstrating its utility in condensing aromatic aldehyde, acetophenone, and acetonitrile in the presence of acetylchloride (Kumbhare & Sridhar, 2012).
Catalysis in Friedel-Crafts Alkylations : It has been shown to efficiently catalyze Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols, enabling the synthesis of various compounds (Wilsdorf, Leichnitz, & Reissig, 2013).
Utility in Electrophilic Aromatic Substitution Reactions : Trifluoromethanesulfonic acid is noted for its convenience and efficiency in organic synthesis, especially in electrophilic aromatic substitution reactions and the formation of carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).
Derivatization for HPLC : The 4'-bromophenacyl trifluoromethanesulfonate ester has been identified as a stable and effective method for derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Isomerization of Kinetic Enol Derivatives : Trifluoromethanesulfonic acid catalyzes the isomerization of kinetic enol derivatives to thermodynamically favored isomers efficiently (Lee, Kang, Choi, & Kim, 2011).
Safety And Hazards
4-Acetylphenyl trifluoromethanesulfonate can cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .
Propriétés
IUPAC Name |
(4-acetylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMMIUOXQGFCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377685 | |
| Record name | 4-Acetylphenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl trifluoromethanesulfonate | |
CAS RN |
109613-00-5 | |
| Record name | 4-Acetylphenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylphenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



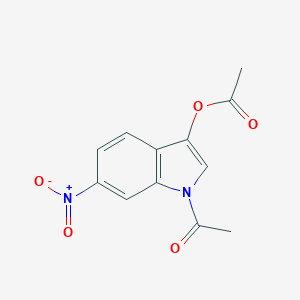


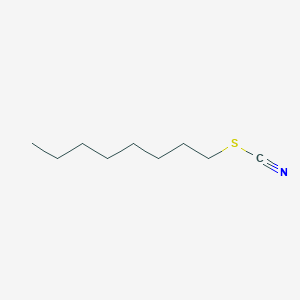

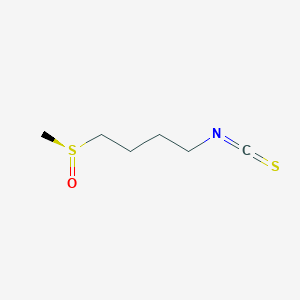
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
